molecular formula C21H22O10 B1258768 10-Hydroxyaloin B

10-Hydroxyaloin B

Cat. No. B1258768
M. Wt: 434.4 g/mol
InChI Key: WRQPROLXESIJKE-YHFJPUIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxyaloin B is a natural product found in Aloe claviflora, Aloe littoralis, and other organisms with data available.

Scientific Research Applications

  • Structural Elucidation : 10-Hydroxyaloin B, along with its diastereomer 10-Hydroxyaloin A, is identified as a main in vitro-oxidation product of aloin. These compounds have been structurally revised to be oxanthrone derivatives and their configurations were determined using spectroscopic methods (Rauwald & Lohse, 1992).

  • Natural Occurrence : Research identifies 10-Hydroxyaloin B in the leaves of Aloe vera, indicating its natural presence in certain plant species. This discovery contributes to the understanding of the phytochemical composition of Aloe vera (Okamura et al., 1997).

  • Isolation from Plant Species : A study on Aloe claviflora identified 10-Hydroxyaloin B 6'-O-acetate, a new oxanthrone, which was determined based on spectral evidence. This highlights the compound's presence in various Aloe species and its potential for further pharmacological exploration (Dagne et al., 1998).

  • Identification in Aloe littoralis : The leaf exudate of Aloe littoralis was analyzed to yield 10-Hydroxyaloin B along with other compounds, enhancing the understanding of the chemical diversity within the Aloe species (Dagne et al., 1996).

  • Chemical Analysis Techniques : High-performance liquid chromatography-nuclear magnetic resonance spectroscopy was used to identify 10-Hydroxyaloin B in Aloe littoralis, demonstrating the compound's detectability and characterization through advanced analytical techniques (Karagianis et al., 2003).

  • Potential Antiviral Properties : A study involving molecular docking and dynamics simulation suggested that 10-Hydroxyaloin B might have potential efficacy in inhibiting SARS-CoV-2, indicating its possible role in antiviral therapy (Kushwaha et al., 2021).

properties

Product Name

10-Hydroxyaloin B

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(10S)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one

InChI

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)21(10,30)20-19(29)18(28)16(26)13(7-23)31-20/h1-5,13,16,18-20,22-26,28-30H,6-7H2/t13-,16-,18+,19-,20-,21+/m1/s1

InChI Key

WRQPROLXESIJKE-YHFJPUIQSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=C(C=C3O)CO

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=C(C=C3O)CO

synonyms

10-hydroxyaloin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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